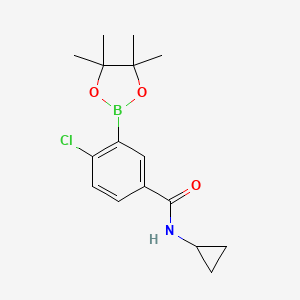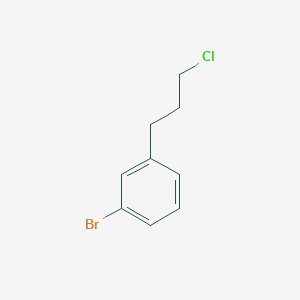
4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride
Overview
Description
Scientific Research Applications
Chemical Properties and Analysis
The physicochemical properties, spectroscopic data (including NMR, UV, FT-IR, MS, PXRD), stability, methods of preparation, and chromatographic methods of analysis are documented in a study focusing on a similar compound, Paroxetine hydrochloride. This compound, a phenylpiperidine derivative and selective serotonin reuptake inhibitor, shares structural similarities with 4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride (Germann, Ma, Han, & Tikhomirova, 2013).Crystal Structure and Interactions
The crystal structure of related compounds, including trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, have been analyzed. These studies provide insights into dihedral angles and distances between atoms, which are crucial for understanding the physical and chemical properties of similar compounds like 4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride (Li et al., 2005).Inhibition Properties and Molecular Dynamics
A study involving the inhibition properties of piperidine derivatives on the corrosion of iron highlights the potential application of similar compounds in corrosion inhibition. The study provides insights into the global reactivity parameters and molecular dynamics simulation, which can be relevant to understand the behavior of 4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride in similar contexts (Kaya et al., 2016).Pharmacological Potential and Binding Properties
The binding properties and pharmacological potential of compounds structurally related to 4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride are explored in several studies. These include exploration in the context of 5-HT1A receptor agonists and other receptors, providing insights into the potential biological activity and receptor interaction of similar compounds (Vacher et al., 1999).Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds, especially focusing on the synthesis of ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and their halogen variants, shed light on the synthetic pathways and structural properties that may be relevant to 4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride (Savittieri et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2-chloro-5-fluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-10-2-1-8(13)7-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOWEJNMSYULQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC(=C2)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3078955.png)
![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)





![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)
![2-Yl]oxy-1,3,5,9,11-pentamethyl-7,13-dioxabicyclo[8.2.1]tridecan-6-one](/img/structure/B3079029.png)


![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B3079056.png)